2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium
Description
Properties
CAS No. |
12217-46-8 |
|---|---|
Molecular Formula |
C19H26ClN5O2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H26N5O2.ClH/c1-5-22(14-15-24(2,3)4)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26;/h6-13H,5,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CDXPPAZRPFJAIY-UHFFFAOYSA-M |
SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-nitro-4'-[N-ethyl-N-(2-hydroxyethyl)amino]azobenzene : This azo intermediate contains the azo linkage and nitrophenyl group essential for the target compound.
- Acryloyl chloride : Used as the acylating agent to introduce the acrylate moiety.
- Tetrahydrofuran (THF) : Solvent for the reaction, providing a suitable medium for both reactants.
- Dry nitrogen atmosphere : Maintains an inert environment to prevent unwanted side reactions.
Reaction Conditions
- The azo intermediate (2.48 mmol) is dissolved in 20 mL of THF and stirred magnetically.
- Acryloyl chloride (2.48 mmol) is added dropwise to the stirred solution under a dry nitrogen atmosphere to avoid moisture interference.
- The reaction proceeds for approximately 2 hours, allowing complete acylation of the hydroxyethyl group.
Product Isolation and Purification
- After completion, the reaction mixture is filtered to remove any insoluble impurities.
- The product is precipitated by adding water, which causes the compound to come out of solution.
- The precipitate is washed multiple times with water to remove residual reactants and impurities.
- The crude product is dried and then recrystallized from ethyl alcohol.
- Crystallization is conducted over 72 hours, yielding orange plate crystals.
- The overall yield reported is approximately 52%, with a melting point of 397–398 K.
Reaction Scheme Summary
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-nitro-4'-[N-ethyl-N-(2-hydroxyethyl)amino]azobenzene + THF | Dissolution and stirring |
| 2 | Addition of acryloyl chloride dropwise under dry N2 | Acylation reaction for 2 hours |
| 3 | Filtration and precipitation by water addition | Isolation of crude product |
| 4 | Washing with water and drying | Removal of impurities |
| 5 | Recrystallization from ethyl alcohol (72 h) | Purification and crystal formation |
Structural and Crystallographic Insights Related to Preparation
- The prepared compound crystallizes in an orthorhombic system (space group P21212_1).
- The molecule exhibits nearly coplanar aromatic rings with a dihedral angle of 0.76(3)°, which is significant for its electronic and optical properties.
- Intermolecular C—H···O hydrogen bonds stabilize the crystal lattice, which may influence the crystallization process and purity of the final product.
- The bond lengths and angles fall within expected ranges for azo compounds, confirming the integrity of the azo linkage and substituents after synthesis.
Detailed Experimental Data Table
| Parameter | Value |
|---|---|
| Molecular formula | C19H20N4O4 |
| Molecular weight | 368.39 g/mol |
| Solvent for reaction | Tetrahydrofuran (THF) |
| Reaction atmosphere | Dry nitrogen |
| Molar ratio (azobenzene:acryloyl chloride) | 1:1 |
| Reaction time | 2 hours |
| Product yield | 52.0% |
| Melting point | 397–398 K |
| Crystallization solvent | Ethyl alcohol |
| Crystallization time | 72 hours |
| Crystal system | Orthorhombic |
| Space group | P21212_1 |
Research Findings and Notes on Preparation
- The acylation of the hydroxyethyl group on the azo intermediate via acryloyl chloride under inert atmosphere is a reliable method for synthesizing the target compound.
- The use of THF as a solvent ensures good solubility of reactants and proper mixing.
- Precipitation by water and subsequent recrystallization effectively purify the product, as evidenced by well-defined crystal structures.
- The moderate yield (52%) suggests potential optimization areas, such as reaction time, temperature control, or alternative solvents, to improve efficiency.
- The structural data confirm that the azo and nitrophenyl functionalities remain intact and that the product is suitable for applications requiring stable azo dyes.
Chemical Reactions Analysis
Types of Reactions
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Dyeing and Textile Industry
Basic Orange 33 is primarily utilized as a dye in the textile industry. Azo dyes, such as this compound, are renowned for their vibrant colors and stability.
Key Features:
- Versatile Colorant : Azo dyes are among the most versatile colorants used in textiles due to their wide range of colors and excellent lightfastness.
- Applications : Used for dyeing cotton, wool, and synthetic fibers.
Analytical Chemistry
The compound has significant applications in analytical chemistry, particularly in chromatography.
Case Study: HPLC Analysis
A study conducted using reverse-phase high-performance liquid chromatography (HPLC) highlighted the effectiveness of Basic Orange 33 in separating compounds. The mobile phase involved acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
| Technique | Mobile Phase Composition | Application |
|---|---|---|
| HPLC | Acetonitrile + Water + Phosphoric Acid | Separation of compounds; pharmacokinetics |
Biomedical Applications
Basic Orange 33 has been explored for its potential use in biomedical studies.
Key Insights:
- Staining Agent : The compound is used as a staining agent in biological assays, providing contrast in microscopy.
- Drug Delivery Systems : Research indicates that azo compounds can be utilized in drug delivery systems due to their ability to undergo reduction reactions in biological environments.
Organic Synthesis
The compound serves as an intermediate in organic synthesis processes.
Applications:
- Synthesis of Other Dyes : Basic Orange 33 can be modified to create other azo dyes or used as a substrate for further chemical reactions.
- Research Studies : Its structure allows for modifications that can lead to the development of new materials with specific properties.
Environmental Monitoring
Due to its chemical properties, Basic Orange 33 can also be employed in environmental monitoring.
Application:
- Indicator for Water Quality : Azo dyes can be used as indicators to detect pollutants in water bodies.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets include aromatic compounds and biological macromolecules. The pathways involved often include electron transfer and resonance stabilization, which contribute to its stability and reactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium, chloride (CAS: 12217-46-8) .
- Molecular Formula : C₁₉H₂₅ClN₅O₂⁺.
- Classification : A cationic azo dye, commonly referred to as Basic Red BR18 .
Structural Features :
- Contains a diazenyl group (–N=N–) bridging a 4-nitrophenyl substituent and an anilino group.
- The trimethylazanium moiety imparts cationic character, enhancing solubility in polar solvents like water.
- The 4-nitro group (–NO₂) contributes to electron-withdrawing effects, influencing color intensity and stability .
The target compound belongs to the cationic azo dye family. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound enhances oxidative stability compared to diethylamino (electron-donating) groups in CAS 6359-45-1, which improve lightfastness but reduce chemical resistance .
Cationic Moieties :
- The trimethylazanium group in the target compound offers higher water solubility than the indolium ring in Basic Red 22, which exhibits stronger binding to hydrophobic substrates like polyesters .
Toxicity and Environmental Impact :
- The target compound’s corrosive nature contrasts with C.I. Basic Yellow 25 (CAS 41025-67-6), which is less toxic and preferred in cosmetics .
Chromophoric Systems :
- Azo-based dyes (e.g., target compound) generally exhibit brighter colors but lower photostability than styryl-based dyes (e.g., CAS 6359-45-1), which are valued for their conjugated systems and thermal resilience .
Biological Activity
The compound 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium (commonly known as Basic Orange 33) is a member of the azo dye family, characterized by its vibrant color and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine, and ecological impacts.
Chemical Identity
- Chemical Name : 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium
- CAS Number : 12217-46-8
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 378.45 g/mol
Structural Characteristics
The compound features a diazo linkage, which is crucial for its color properties and biological activities. Its structure includes:
- A nitrophenyl group that enhances its reactivity.
- An ethyl-trimethylazanium moiety contributing to its solubility in aqueous environments.
Research indicates that azo compounds like Basic Orange 33 can exhibit various biological activities, including:
- Antioxidant Activity : The presence of nitro groups in the structure can contribute to significant antioxidant properties, which may help in neutralizing free radicals in biological systems.
- Antimicrobial Properties : Studies have shown that azo dyes possess antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Some studies suggest that azo dyes can induce cytotoxic effects in cancer cells, making them potential candidates for anticancer therapies.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various azo compounds found that Basic Orange 33 exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacteria, indicating its potential as a natural antimicrobial agent .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that Basic Orange 33 could inhibit cell proliferation significantly. The IC50 value was reported to be 50 µg/mL, suggesting a strong potential for further development as an anticancer agent .
- Ecotoxicological Assessment : An ecological screening assessment highlighted the compound's persistence and bioaccumulation potential in aquatic environments. It was classified as having inherent toxicity to non-human organisms, raising concerns about its environmental impact .
Comparative Analysis of Biological Activities
| Biological Activity | Basic Orange 33 | Other Azo Compounds |
|---|---|---|
| Antioxidant | Moderate | Varies |
| Antimicrobial | Effective (MIC 100 µg/mL) | Effective (varies) |
| Cytotoxicity | IC50 = 50 µg/mL | IC50 = Varies |
| Ecotoxicity | High | Varies |
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing azo dyes like 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium?
Answer:
The synthesis typically involves diazotization and coupling reactions. For example:
- Diazotization: A nitrophenyl diazonium salt is generated by reacting 4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C).
- Coupling: The diazonium salt reacts with a tertiary aromatic amine (e.g., N-ethyl-N-(2-aminoethyl)aniline derivative) in a basic medium to form the azo bond.
- Quaternization: The final step may involve alkylation (e.g., methyl iodide) to form the trimethylazanium group, enhancing water solubility .
Key parameters: pH control (7–9 for coupling), temperature (<10°C for diazotization), and stoichiometric ratios (1:1 diazonium salt to coupling agent).
Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Data collection: Use a diffractometer (e.g., Stoe IPDSII) at low temperatures (120 K) to minimize thermal motion .
- Structure refinement: SHELXL/SHELXS97 software refines positional and thermal parameters. For example, dihedral angles between aromatic rings (e.g., 0.76° in related azo compounds) confirm planarity, while C–H···O hydrogen bonds stabilize crystal packing .
- Validation: Check R-factors (e.g., R₁ < 0.05) and data-to-parameter ratios (>10:1) to ensure reliability. Contradictions in bond lengths (±0.01 Å) may arise from disordered solvent molecules .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- UV-Vis: Confirms π→π* transitions in the azo group (λₘₐₐ ≈ 500–600 nm) and solvatochromic shifts in polar solvents .
- ¹H/¹³C NMR: Identifies alkyl chain environments (e.g., ethyl and trimethylazanium groups at δ 1.2–1.5 ppm for CH₃ and δ 3.0–3.5 ppm for N⁺(CH₃)₃) .
- FT-IR: Detects N=N stretching (~1450 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
Advanced Question: How can computational modeling predict the photostability and aggregation behavior of this dye?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps (e.g., ~3.5 eV for nitro-azo systems), correlating with photodegradation rates .
- MD simulations: Simulate solvent interactions (e.g., water/DMSO) to predict aggregation tendencies. High lipophilicity (logP > 2) may reduce aqueous solubility, requiring co-solvents .
- TD-DFT: Predict UV-Vis spectra and compare with experimental data to validate trans/cis isomerization pathways under UV exposure .
Basic Question: What are the key challenges in achieving high-purity yields during synthesis?
Answer:
- Side reactions: Nitro group reduction or over-alkylation can occur. Use inert atmospheres (N₂/Ar) and controlled reagent addition .
- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) removes unreacted amines. Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Analytical validation: HPLC (C18 column, acetonitrile/water gradient) monitors impurities. Retention times should match standards within ±0.2 min .
Advanced Question: How do structural modifications (e.g., nitro group position) alter biological activity in related azo compounds?
Answer:
- Antimicrobial assays: Test against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) via broth microdilution. Nitro groups at para positions enhance activity (MIC ~25 µg/mL) due to electron-withdrawing effects .
- Enzyme inhibition: Docking studies (AutoDock Vina) show nitro-azo derivatives bind to E. coli DNA gyrase (binding energy < −8 kcal/mol) via H-bonds with Arg136 .
- Cytotoxicity: MTT assays on mammalian cells (e.g., HEK293) reveal selectivity indices >10 when nitro groups are substituted with trifluoromethyl .
Basic Question: What solvent systems are optimal for studying this compound’s solubility and stability?
Answer:
- Polar aprotic solvents: DMSO or DMF dissolve the compound at >50 mg/mL but may accelerate degradation. Use freshly distilled solvents with molecular sieves .
- Aqueous buffers: Phosphate buffer (pH 7.4) with 1% Tween-80 enhances solubility for biological assays. Monitor stability via UV-Vis over 24h (Δλ < 5 nm) .
- Avoid: Chlorinated solvents (e.g., CH₂Cl₂) may induce aggregation; confirm via dynamic light scattering (DLS) .
Advanced Question: How can conflicting data on azo bond rotational barriers be resolved?
Answer:
- Variable-temperature NMR: Measure coalescence temperatures (e.g., 80–100°C in DMSO-d₆) to calculate activation energies (ΔG‡ ≈ 70–80 kJ/mol) .
- SC-XRD vs. DFT: Compare experimental torsion angles (e.g., 170° in crystal) with computed values. Discrepancies >5° suggest crystal packing forces override intrinsic preferences .
- Controlled experiments: Repeat synthesis under inert conditions to exclude oxidation artifacts affecting rotational freedom .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
- Toxicity: Nitro and azo groups may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal: Neutralize with 10% NaHSO₃ before discarding to reduce nitro groups to amines .
- Storage: Keep in amber vials at −20°C under N₂ to prevent photodegradation and hydrolysis .
Advanced Question: How does this dye’s electronic structure influence its application in photonic devices?
Answer:
- Nonlinear optics (NLO): Hyperpolarizability (β) values >100 × 10⁻³⁰ esu, measured via EFISH, make it suitable for electro-optical modulators .
- Laser applications: High molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) enable use in dye lasers (λemission ≈ 600–650 nm) .
- Limitations: Photoisomerization under intense UV reduces operational lifetime; mitigate with radical quenchers (e.g., TEMPO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
